

Application Notes and Protocols for Enrofloxacin Treatment in Specific Animal Infections

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Compound of Interest

Compound Name: *Enrofloxacin*

Cat. No.: *B1671348*

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These application notes provide detailed protocols and quantitative data for the use of **enrofloxacin** in treating specific bacterial infections in cattle, poultry, and dogs. The information is intended for researchers, scientists, and drug development professionals.

Bovine Respiratory Disease (BRD)

Bovine Respiratory Disease is a significant cause of morbidity and mortality in cattle.

Enrofloxacin is a fluoroquinolone antibiotic effective against the primary bacterial pathogens associated with BRD.

Treatment Efficacy and Pharmacokinetics

Table 1: **Enrofloxacin** Treatment Protocols and Efficacy for Bovine Respiratory Disease

Pathogen(s)	Animal Model	Treatment Protocol	Efficacy	Reference
Mannheimia haemolytica, Pasteurella multocida, Histophilus somni	Commercial feedlot calves	Enrofloxacin (generic) 7.5 mg/kg SC, single dose	No significant difference in BRD case fatality risk compared to pioneer enrofloxacin.	[1]
Mannheimia haemolytica	Stocker calves at high risk of BRD	Enrofloxacin 7.5 mg/kg SQ, single dose	33.7% required treatment for BRD within 45 days. Tulathromycin (18.3%) was significantly more effective for prevention (P = 0.040).[2][3]	[2][3]
Mannheimia haemolytica	Experimentally challenged calves	Enrofloxacin 8 mg/kg SC, single dose	Achieved Cmax-to-MIC ratios >10 and AUC(12h)-to-MIC ratios >125 hours, suggesting concentration-dependent bactericidal activity.	

Table 2: Pharmacokinetic Parameters of **Enrofloxacin** in Calves

Parameter	Value	Animal Model	Reference
MIC for M. haemolytica	0.03 µg/mL	Experimentally challenged calves	
Cmax (8 mg/kg SC)	Geometric Mean higher than ciprofloxacin metabolite	Experimentally challenged calves	
AUC(12h) (8 mg/kg SC)	Sufficient to exceed target ratios	Experimentally challenged calves	
Elimination Half-life (7.5 mg/kg IV)	4.27 h	Badri Cows	
Volume of Distribution (7.5 mg/kg IV)	7.63 L/kg	Badri Cows	

Experimental Protocol: Comparative Efficacy of Enrofloxacin for BRD Control

This protocol is based on a randomized, double-blinded, clinical trial to compare the efficacy of **enrofloxacin** to tulathromycin for the control of BRD in high-risk stocker calves.

1.2.1. Animal Model

- Species: Bovine (stocker calves)
- Number of Animals: 341
- Inclusion Criteria: High risk of developing BRD.

1.2.2. Experimental Design

- Randomization: Calves were randomly assigned to one of two treatment groups:
 - **Enrofloxacin** group (n=172)

- Tulathromycin group (n=169)
- Treatment Administration:
 - **Enrofloxacin** group received 7.5 mg/kg SQ once.
 - Tulathromycin group received 2.5 mg/kg SQ once.
- Housing: Calves were housed in replicate pens for each treatment group.
- Monitoring: Animals were monitored for 45 days for signs of BRD.

1.2.3. Data Collection and Analysis

- The cumulative incidence of BRD was recorded.
- The number of treatments required per calf was recorded.
- Mortality rates were recorded.
- Nasal swabs were collected for the isolation and antimicrobial susceptibility testing of *Mannheimia haemolytica*.
- Statistical analysis was performed to compare the outcomes between the two groups.

Salmonellosis in Poultry

Salmonella infections in poultry are a significant concern for both animal health and food safety.

Enrofloxacin has been used to control salmonellosis, but the optimal dosing strategy to ensure efficacy while minimizing resistance is crucial.

Treatment Efficacy and Pharmacokinetics

Table 3: **Enrofloxacin** Treatment Protocols and Efficacy for Salmonellosis in Poultry

Pathogen	Animal Model	Treatment Protocol	Efficacy	Reference
Salmonella Enteritidis	Broiler chickens	25 mg/kg or 50 mg/kg in drinking water for 5 days (prophylactic)	Increased susceptibility to S. Enteritidis organ invasion and intestinal colonization compared to non-treated controls (P<0.05).	
Salmonella Typhimurium	SPF chicks	100 mg/kg b.w. for 7 days	Completely eradicated Salmonella.	
Salmonella Typhimurium	SPF chicks	4 mg/kg b.w. for 7 days	Effectively reduced Salmonella during treatment, but repopulation occurred after cessation.	

Table 4: Pharmacokinetic Parameters of **Enrofloxacin** in Broiler Chickens (10 mg/kg b.w.)

Route	Cmax (µg/mL)	Tmax (h)	AUC0–24 (h·µg/mL)	Bioavailability (%)	Reference
Per-oral (PO)	3.82 ± 0.59	0.65	20.84 ± 5.00	98.60 ± 8.90	
Intravenous (IV)	6.74 ± 0.03	0.22	21.13 ± 0.90	-	

Experimental Protocol: Evaluation of Enrofloxacin Dosages on Salmonella Clearance

This protocol is based on a study evaluating the effects of different **enrofloxacin** dosages on the clearance of Salmonella Typhimurium in experimentally infected chickens.

2.2.1. Animal Model

- Species: Specific-pathogen-free (SPF) chicks
- Number of Animals: 20 (5 per group)

2.2.2. Experimental Design

- Infection: Chicks were orally challenged with Salmonella Typhimurium.
- Treatment Groups: Chicks were randomly assigned to four groups:
 - High dose: 100 mg/kg b.w. **enrofloxacin** daily.
 - PK/PD based dose: 4 mg/kg b.w. **enrofloxacin** daily.
 - Low dose: 0.1 mg/kg b.w. **enrofloxacin** daily.
 - Control: No treatment.
- Treatment Duration: Three cycles of 7-day treatment followed by a 7-day withdrawal period.
- Sample Collection: Fecal samples were collected to determine Salmonella shedding and the presence of **enrofloxacin**-resistant coliforms.

2.2.3. Data Analysis

- Quantification of Salmonella Typhimurium in fecal samples.
- Determination of the minimum inhibitory concentration (MIC) of **enrofloxacin** for isolated coliforms.

- Statistical comparison of Salmonella clearance and resistance development among the treatment groups.

Canine Bacterial Infections

Enrofloxacin is effective against a range of bacterial infections in dogs, including urinary tract, skin, and respiratory infections.

Treatment Efficacy

Table 5: **Enrofloxacin** Treatment Protocols and Efficacy for Canine Infections

Infection	Pathogen(s)	Treatment Protocol	Efficacy	Reference
Uncomplicated Urinary Tract Infection	Aerobic bacteria	18-20 mg/kg PO q24h for 3 days	Microbiologic cure rate: 77.1%; Clinical cure rate: 88.6%. Not inferior to a 14-day amoxicillin-clavulanic acid regimen.	
Dermal, Respiratory, and Urinary Tract Infections	E. coli, K. pneumoniae, P. mirabilis, S. intermedius, S. aureus	5-20 mg/kg PO, IV, IM, or SQ q24h	Effective against susceptible strains.	

Experimental Protocol: High-Dose, Short-Duration Enrofloxacin for Canine UTI

This protocol is based on a prospective, multicenter, controlled, randomized, blinded clinical trial.

3.2.1. Animal Model

- Species: Canine
- Inclusion Criteria: Adult, otherwise healthy dogs with uncomplicated bacterial UTI confirmed by urine culture ($\geq 10^3$ CFU/mL).

3.2.2. Experimental Design

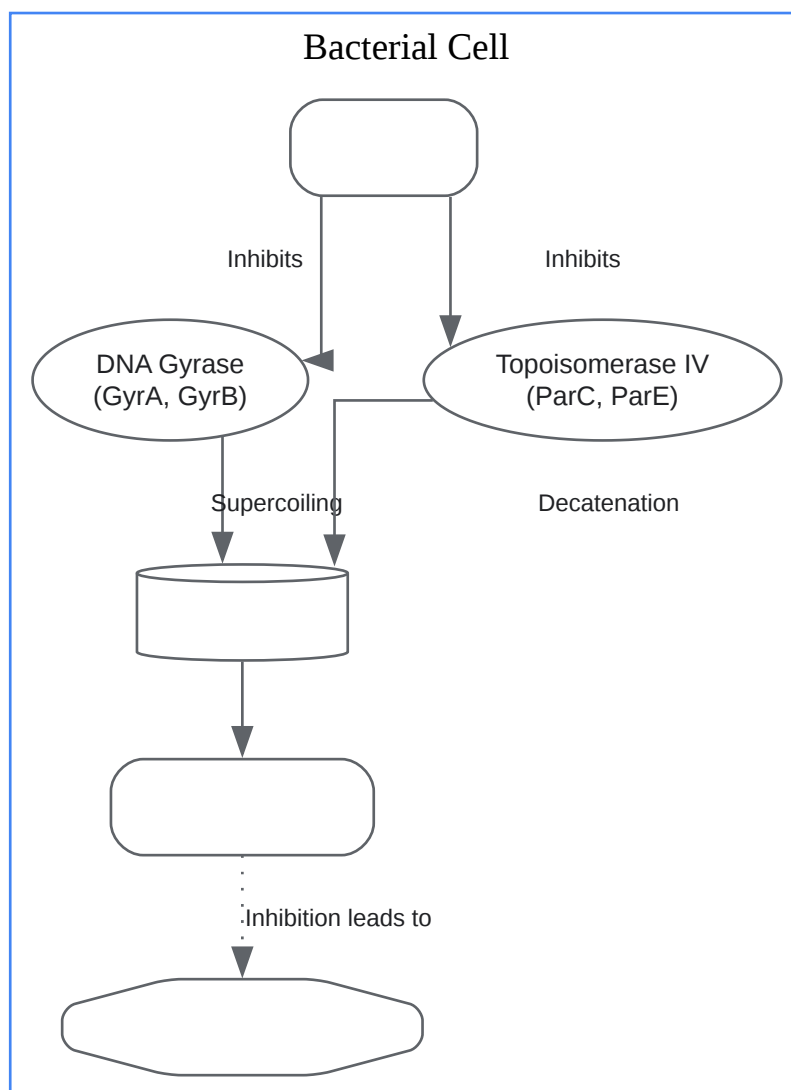
- Randomization: Dogs were randomized into two treatment groups:
 - Group 1 (n=35): **Enrofloxacin** 18-20 mg/kg PO q24h for 3 days.
 - Group 2 (n=33): Amoxicillin-clavulanic acid 13.75-25 mg/kg PO q12h for 14 days.
- Monitoring: Urine cultures were obtained at day 0, day 10, and day 21. Clinical signs and any adverse events were recorded.

3.2.3. Outcome Assessment

- Microbiologic Cure: Negative urine culture 7 days after the end of treatment.
- Clinical Cure: Resolution of clinical signs of UTI.
- Statistical analysis was performed to determine if the high-dose, short-duration **enrofloxacin** treatment was non-inferior to the conventional treatment.

Visualizations

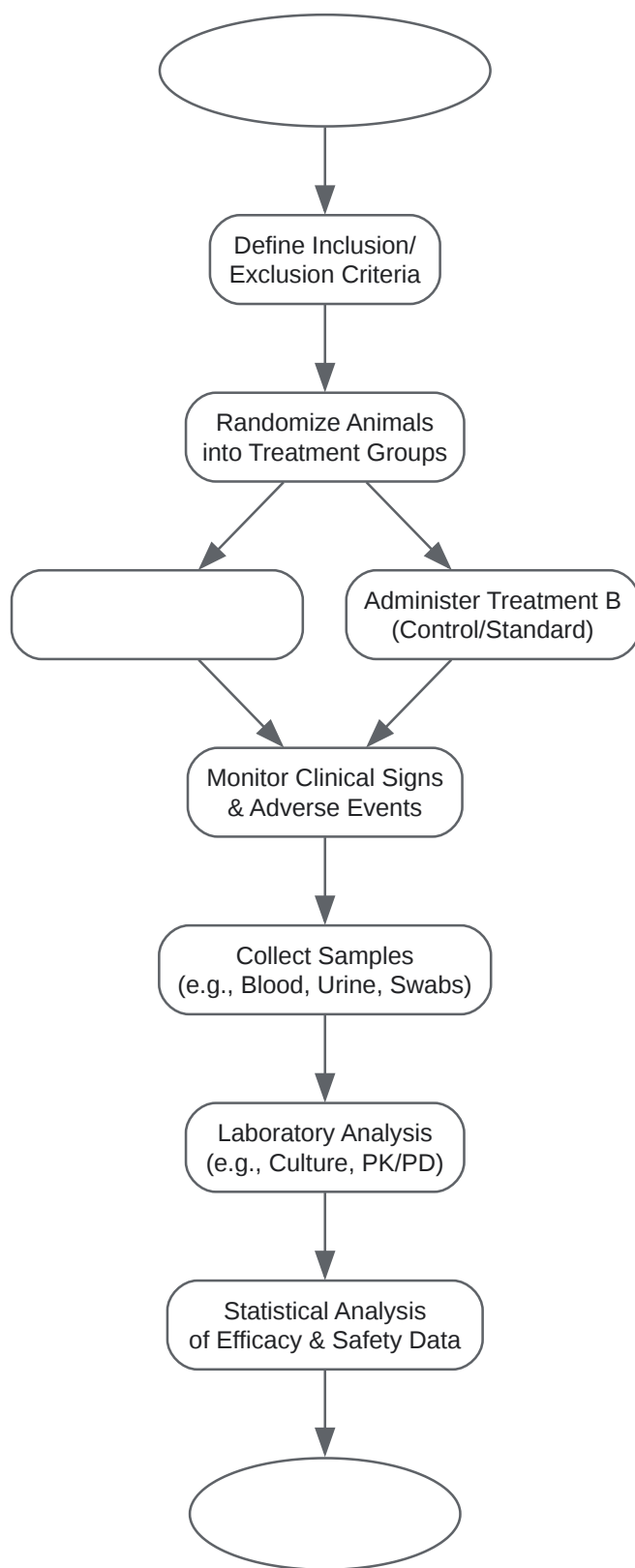
Signaling Pathway: Mechanism of Action of Enrofloxacin



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Caption: Mechanism of action of **enrofloxacin**.

Experimental Workflow: Veterinary Clinical Trial for Antimicrobial Efficacy



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Caption: Generalized workflow for a veterinary clinical trial.

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